5-(Bromomethyl)-4-cyclopropyl-2-methylthiazole
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Overview
Description
5-(Bromomethyl)-4-cyclopropyl-2-methylthiazole is a heterocyclic compound featuring a thiazole ring substituted with a bromomethyl group, a cyclopropyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-cyclopropyl-2-methylthiazole typically involves the bromomethylation of a thiazole precursor. One common method includes the reaction of a thiazole derivative with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) to introduce the bromomethyl group . This method is advantageous as it minimizes the generation of highly toxic byproducts.
Industrial Production Methods
Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-4-cyclopropyl-2-methylthiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) under mild conditions.
Major Products
Scientific Research Applications
5-(Bromomethyl)-4-cyclopropyl-2-methylthiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting thiazole-containing drugs.
Organic Synthesis:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-4-cyclopropyl-2-methylthiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole
- 5-(Bromomethyl)-1,3-benzodioxole
- 2-(Bromomethyl)quinoline
Uniqueness
5-(Bromomethyl)-4-cyclopropyl-2-methylthiazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities or material properties .
Properties
Molecular Formula |
C8H10BrNS |
---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
5-(bromomethyl)-4-cyclopropyl-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H10BrNS/c1-5-10-8(6-2-3-6)7(4-9)11-5/h6H,2-4H2,1H3 |
InChI Key |
BALHLXFSPVZENQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)CBr)C2CC2 |
Origin of Product |
United States |
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